molecular formula C20H37N3O4 B8051035 N-Acetyl-leucyl-leucyl-norleucinal

N-Acetyl-leucyl-leucyl-norleucinal

Cat. No.: B8051035
M. Wt: 383.5 g/mol
InChI Key: FMYKJLXRRQTBOR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Acetyl-leucyl-leucyl-norleucinal (ALLN), also known as Calpain Inhibitor I and MG-101, is a cell-permeable, reversible tripeptide aldehyde that acts as a potent inhibitor of both the proteasome and calpain. Its primary mechanism of action involves targeting the chymotrypsin-like activity of the proteasome, a key complex in the ubiquitin-proteasome pathway for protein degradation, through hemiacetal formation with the catalytic threonine residue . Simultaneously, it effectively inhibits calpain, a calcium-dependent cysteine protease . This dual inhibitory profile makes ALLN a valuable tool for studying cellular processes involving regulated proteolysis. In research settings, ALLN has been shown to protect against acute alcohol consumption-related cardiomyopathy in animal models by reducing calpain activation, cytochrome c release, and subsequent apoptotic and necrotic cell death pathways . It has also demonstrated a significant antimalarial effect by inhibiting the maturation and survival of Plasmodium falciparum , linked to the inhibition of parasitic calpain . Furthermore, studies on Niemann-Pick type C disease, a lipid storage disorder, have utilized ALLN to recover the functionality of mutant NPC1 protein by inhibiting its degradation via the ubiquitin-proteasome pathway, thereby reducing cholesterol accumulation in patient fibroblasts . This product is intended For Research Use Only and is not approved for human or veterinary diagnostic or therapeutic applications.

Properties

IUPAC Name

2-acetamido-4-methyl-N-[4-methyl-1-oxo-1-(1-oxohexan-2-ylamino)pentan-2-yl]pentanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H37N3O4/c1-7-8-9-16(12-24)22-19(26)18(11-14(4)5)23-20(27)17(10-13(2)3)21-15(6)25/h12-14,16-18H,7-11H2,1-6H3,(H,21,25)(H,22,26)(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMYKJLXRRQTBOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(C=O)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H37N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Stepwise Solid-Phase Peptide Synthesis (SPPS)

The primary method for ALLN preparation employs a stepwise solid-phase approach, as described by Schaschke et al. (1996). This method involves sequential coupling of N-acetyl-leucine, leucine, and norleucinal residues on a resin support. Key steps include:

  • Resin Activation : A Wang resin preloaded with norleucinal is activated using N,N'-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) in dimethylformamide (DMF).

  • Coupling Reactions :

    • N-Acetyl-leucine is coupled to the resin-bound norleucinal under microwave-assisted conditions (50°C, 30 min).

    • Leucine is subsequently added using a double coupling protocol to ensure >99% efficiency.

  • Cleavage and Deprotection : The peptide is cleaved from the resin using trifluoroacetic acid (TFA) with triisopropylsilane (TIS) as a scavenger, yielding the crude tripeptide aldehyde.

This method achieves an overall yield of 45%, with purity ≥95% confirmed by reversed-phase HPLC.

Solution-Phase Synthesis Alternatives

For laboratories lacking SPPS infrastructure, solution-phase synthesis offers a viable alternative:

  • Fragment Condensation :

    • N-Acetyl-leucine and leucine methyl ester are coupled using ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and HOBt in dichloromethane (DCM).

    • The resulting dipeptide is hydrolyzed to the free acid and condensed with norleucinal using mixed carbonic-carboxylic anhydride methods.

  • Aldehyde Introduction : The norleucinal aldehyde group is introduced via oxidation of a corresponding alcohol intermediate using pyridinium chlorochromate (PCC) in anhydrous DCM.

While this approach avoids solid-phase limitations, it requires meticulous purification at each step, reducing the overall yield to 28–32%.

Optimization of Reaction Conditions

Catalytic Enhancements

Reaction efficiency is improved through:

  • Microwave-Assisted Coupling : Reduces coupling times from 12 hours to 30 minutes while maintaining >98% conversion.

  • Low-Temperature Oxidation : Performing PCC-mediated oxidations at −20°C minimizes aldehyde overoxidation to carboxylic acids.

Solvent and Reagent Selection

ParameterOptimal ChoiceImpact on Yield
Coupling SolventAnhydrous DMFEnhances resin swelling
Oxidizing AgentPCC over MnO₂Higher selectivity
Scavenger in TFA CleavageTriisopropylsilane (TIS)Reduces side reactions

Purification and Characterization

Chromatographic Purification

Crude ALLN is purified via:

  • Flash Chromatography : Silica gel with ethyl acetate/hexane (3:7) removes non-polar impurities.

  • Preparative HPLC : C18 column, gradient elution (10–90% acetonitrile in 0.1% TFA), yielding ≥95% purity.

Structural Confirmation

TechniqueKey FindingsReference
¹H/¹³C NMR δ 9.2 ppm (aldehyde proton), δ 174 ppm (amide carbonyl)
High-Resolution MS m/z 383.2784 [M+H]⁺ (calc. 383.2784)
X-Ray Crystallography Antiparallel β-sheet via N/O hydrogen bonds

Crystallization and Stability

Crystallization Protocol

ALLN crystals are obtained by vapor diffusion:

  • Dissolve purified ALLN in acetonitrile (10 mg/mL).

  • Equilibrate against 20% 2-propanol at 4°C for 72 hours, yielding needle-like crystals suitable for X-ray analysis.

Stability Considerations

  • Storage : −20°C in desiccated DMF or ethanol; stable for >2 years.

  • Degradation Pathways : Aldehyde oxidation to carboxylic acid under aerobic conditions (t₁/₂ = 14 days at 25°C).

Industrial and Research Applications

Scalability Challenges

While SPPS is optimal for milligram-scale research, kilogram-scale production requires:

  • Continuous-Flow Reactors : To automate coupling and oxidation steps.

  • Cost-Effective Resins : Wang resin remains prohibitively expensive for large batches .

Chemical Reactions Analysis

Types of Reactions

N-Acetyl-leucyl-leucyl-norleucinal primarily undergoes reactions typical of peptides, including hydrolysis and oxidation. It is susceptible to hydrolysis under acidic or basic conditions, leading to the breakdown of the peptide bonds .

Common Reagents and Conditions

    Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.

    Oxidation: Oxidizing agents like hydrogen peroxide (H2O2).

Major Products Formed

The hydrolysis of this compound results in the formation of its constituent amino acids: N-acetyl-leucine, leucine, and norleucine .

Comparison with Similar Compounds

Comparison with Similar Compounds

ALLN belongs to a class of proteasome inhibitors, but its specificity, mechanism, and applications differ from other compounds. Below is a detailed comparison:

Mechanistic and Functional Differences

Compound Mechanism of Action Key Findings References
ALLN Inhibits proteasomal chymotrypsin-like activity and neutral cysteine proteases. Blocks apoB degradation without enhancing secretion ; stabilizes SREBPs .
MG-132 Reversible proteasome inhibitor targeting chymotrypsin-like activity. Synergizes with ALLN in blocking IκB-α degradation but lacks specificity for apoB pathways.
Lactacystin Irreversibly inhibits 20S proteasome by covalently modifying β-subunits. Less effective than ALLN in stabilizing nuclear SREBPs .
Shikonin Natural compound suppressing IκB-α phosphorylation and degradation. Acts upstream of proteasomal degradation, unlike ALLN, which directly inhibits proteasomes.
Diplamine B Pyridoacridine alkaloid with proteasome-inhibitory activity. Comparable potency to ALLN in stabilizing p53 and Hdm2 in retinal cells.

Specificity and Selectivity

  • ALLN vs. MG-132 : While both inhibit proteasomes, ALLN uniquely targets neutral cysteine proteases, making it effective in blocking apoB degradation in hepatocytes. MG-132 is more commonly used for general proteasome inhibition .
  • ALLN vs. Lactacystin : Lactacystin’s irreversible binding limits its utility in reversible experimental systems, whereas ALLN’s reversible inhibition allows for transient protein stabilization .
  • ALLN vs. Shikonin : Shikonin inhibits IκB-α phosphorylation, whereas ALLN directly blocks its degradation, offering distinct advantages in dissecting NF-κB signaling pathways .

Pharmacological and Clinical Relevance

  • Apolipoprotein B Studies : ALLN’s ability to inhibit apoB degradation without enhancing secretion (unlike niacin) makes it invaluable for studying dyslipidemia .
  • Drug Interactions : ALLN alters the oral absorption of etoposide in rats, likely via transporter-mediated mechanisms beyond P-glycoprotein inhibition .

Biological Activity

N-Acetyl-leucyl-leucyl-norleucinal (ALLN) is a synthetic calpain inhibitor known for its diverse biological activities, particularly in the context of neuroprotection, inflammation, and cellular differentiation. This article provides a comprehensive overview of its mechanisms of action, relevant case studies, and research findings regarding its biological activity.

ALLN primarily acts as a selective inhibitor of calpain, a family of calcium-dependent cysteine proteases implicated in various cellular processes including apoptosis, cell differentiation, and inflammation. The compound exhibits inhibition at low concentrations while demonstrating complex effects on amyloid precursor protein processing and beta-amyloid peptide production.

Key Properties

  • Calpain Inhibition : ALLN inhibits calpain I and II with Ki values ranging from 0.12 µM to 0.23 µM, indicating potent activity against these proteases .
  • Concentration-Dependent Effects : At low concentrations, ALLN increases the secretion of beta-amyloid peptides (Abeta40 and Abeta42), while higher concentrations reduce their secretion by inhibiting C100 degradation .

Neuroprotective Effects

Research has shown that ALLN can protect neuronal cells from various neurotoxic insults. For example, in studies involving SH-SY5Y neuroblastoma cells exposed to neurotoxic agents like MPP(+) and rotenone, pre-treatment with ALLN preserved cell viability and morphology by reducing oxidative stress and inflammatory responses .

Inhibition of Cornified Cell Envelope Formation

In experiments with normal human epidermal keratinocytes (NHEK), treatment with ALLN significantly reduced the formation of insoluble cornified cell envelopes during calcium-induced differentiation. This effect was attributed to the inhibition of calpain activity, which is crucial for the activation of transglutaminase enzymes involved in this process .

Case Studies

  • Neuroprotection Against Parkinsonian Neurotoxins :
    • Study : SH-SY5Y cells were treated with MPP(+) or rotenone.
    • Findings : ALLN effectively reduced reactive oxygen species (ROS) levels and inflammatory markers, demonstrating its potential as a therapeutic agent against neurodegenerative conditions .
  • Effects on Amyloid Precursor Protein Processing :
    • Study : Examination of APP processing in 293 cells.
    • Findings : Low concentrations of ALLN increased Abeta42 secretion more significantly than Abeta40, suggesting selective modulation of amyloidogenic pathways .

Research Findings Summary Table

Study FocusFindingsReference
Neuroprotection in SH-SY5Y CellsALLN preserved cell viability against MPP(+) and rotenone; reduced ROS and inflammatory markers
Cornified Cell Envelope Formation90% reduction in insoluble CE formation in keratinocytes treated with 50 µM ALLN
Beta-Amyloid Peptide ProductionLow concentrations increased Abeta42 secretion; high concentrations inhibited both Abeta40 and Abeta42

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-Acetyl-leucyl-leucyl-norleucinal
Reactant of Route 2
N-Acetyl-leucyl-leucyl-norleucinal

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.